molecular formula C12H12N4O B2625625 6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide CAS No. 2415632-77-6

6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide

Cat. No.: B2625625
CAS No.: 2415632-77-6
M. Wt: 228.255
InChI Key: UPAOWUSZKBOBJX-UHFFFAOYSA-N
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Description

6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide is a compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(aminomethyl)pyridine to yield the desired carboxamide . The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to interact with a variety of biological targets makes it a versatile compound in medicinal chemistry and drug development.

Properties

IUPAC Name

6-methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-9-6-14-8-11(16-9)12(17)15-7-10-2-4-13-5-3-10/h2-6,8H,7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAOWUSZKBOBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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